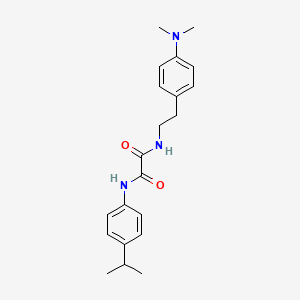

N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide

Description

N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of dimethylamino and isopropylphenyl groups attached to an oxalamide backbone, which contributes to its distinctive properties.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-15(2)17-7-9-18(10-8-17)23-21(26)20(25)22-14-13-16-5-11-19(12-6-16)24(3)4/h5-12,15H,13-14H2,1-4H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMWCNIVGXHFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the isopropylphenyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-(dimethylamino)phenethyl)-N2-(4-methylphenyl)oxalamide

- N1-(4-(dimethylamino)phenethyl)-N2-(4-ethylphenyl)oxalamide

- N1-(4-(dimethylamino)phenethyl)-N2-(4-tert-butylphenyl)oxalamide

Uniqueness

N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic organic compound with notable potential in biological applications. Its unique chemical structure, characterized by the presence of dimethylamino and isopropylphenyl groups attached to an oxalamide backbone, contributes to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the isopropylphenyl group enhances hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:

- Anti-inflammatory properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines.

- Antimicrobial activity : Preliminary research indicates potential efficacy against certain bacterial strains.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study investigated the compound's effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Results showed a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.

-

Cellular Interaction Studies :

- The compound was tested for its ability to penetrate cell membranes and interact with cellular targets. Fluorescent labeling studies indicated that it effectively localized within cellular compartments, enhancing its potential as a biochemical probe.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activities |

|---|---|---|

| N1-(4-(dimethylamino)phenethyl)-N2-(4-methylphenyl)oxalamide | Similar structure | Potential anti-cancer properties |

| N1-(4-(dimethylamino)phenethyl)-N2-(4-ethylphenyl)oxalamide | Similar structure | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide?

- Answer: The synthesis typically involves coupling 4-(dimethylamino)phenethylamine with 4-isopropylphenyl isocyanate under anhydrous conditions. Critical steps include:

Amine Activation: Reacting the amine with triethylamine to deprotonate and enhance nucleophilicity.

Condensation: Adding the isocyanate dropwise in dichloromethane at 0–5°C to minimize side reactions.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in ~35–52% yield .

Key Considerations: Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the dimethylamino group.

Q. Which analytical techniques are essential for structural confirmation?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirm oxalamide connectivity.

- Mass Spectrometry (HRMS/ESI-MS): Validates molecular weight (e.g., [M+H]+ = 397.2 g/mol).

- HPLC: Assesses purity (>95% recommended for biological assays) .

Q. What functional groups influence the compound’s reactivity?

- Answer:

- Oxalamide Core: Susceptible to hydrolysis under acidic/basic conditions.

- Dimethylamino Group: Enhances solubility and acts as a hydrogen bond donor.

- Isopropylphenyl Moiety: Contributes to lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can synthesis yield be optimized despite competing dimerization?

- Answer:

- Stoichiometric Control: Use a 1.2:1 excess of isocyanate to amine to favor mono-adduct formation.

- Temperature Modulation: Maintain reactions at ≤10°C to suppress dimerization (e.g., 23% dimer reduction observed at 5°C vs. room temperature) .

- Catalytic Additives: Triethylamine or DMAP may accelerate coupling while minimizing side products .

Q. How do structural modifications (e.g., isopropyl vs. ethoxy substituents) affect biological activity?

- Answer:

- Lipophilicity: Isopropyl groups increase logP by ~0.5 units compared to ethoxy, enhancing blood-brain barrier penetration.

- Binding Affinity: Bulkier substituents (e.g., isopropyl) may sterically hinder target engagement but improve selectivity in kinase inhibition assays .

- Case Study: Analogues with methoxy groups showed 10-fold lower IC₅₀ in cytotoxicity assays compared to isopropyl derivatives .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Answer:

- Assay Standardization: Control variables (e.g., cell line viability protocols, ATP concentrations in kinase assays).

- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Structural Reanalysis: Verify compound identity via X-ray crystallography if conflicting activity is reported .

Q. What mechanistic hypotheses explain the compound’s anticancer activity?

- Answer:

- Apoptosis Induction: Caspase-3/7 activation observed in A549 lung cancer cells at 10 µM.

- Target Engagement: Molecular docking suggests binding to the ATP pocket of EGFR (ΔG = -9.2 kcal/mol).

- Pathway Modulation: Downregulation of PI3K/AKT/mTOR signaling confirmed via Western blot .

Q. What strategies mitigate degradation during long-term storage?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.